(E)-1-(5-Bromo-2,4-dimethoxyphenyl)-N-(3-chloro-2-methylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE is a synthetic organic compound with the molecular formula C16H15BrClNO2 and a molecular weight of 368.66 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzylidene and phenylamine structure. It is primarily used in research settings and is known for its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE typically involves the condensation of 5-bromo-2,4-dimethoxybenzaldehyde with 3-chloro-2-methylaniline. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using standard reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common Reagents and Conditions
Oxidation: Water radical cations under ambient conditions.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cellular signaling mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
(5-BROMO-2,4-DIMETHOXY-BENZYLIDENE)-(3-CHLORO-2-METHYL-PHENYL)-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5375-51-9 |
---|---|
Molekularformel |
C16H15BrClNO2 |
Molekulargewicht |
368.7 g/mol |
IUPAC-Name |
1-(5-bromo-2,4-dimethoxyphenyl)-N-(3-chloro-2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-13(18)5-4-6-14(10)19-9-11-7-12(17)16(21-3)8-15(11)20-2/h4-9H,1-3H3 |
InChI-Schlüssel |
KLIHNNXZWTZQAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC(=C(C=C2OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.